N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide
Description
N-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 6-hydroxypyridine core substituted with a 3,4-dimethoxybenzyl group. This compound shares structural motifs with alkaloid intermediates and bioactive molecules, particularly those targeting neurological or metabolic pathways. Its synthesis typically involves coupling 6-hydroxypyridine-3-carboxylic acid with 3,4-dimethoxybenzylamine under carbodiimide-mediated conditions.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-12-5-3-10(7-13(12)21-2)8-17-15(19)11-4-6-14(18)16-9-11/h3-7,9H,8H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKXSUOVUVFSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CNC(=O)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 6-hydroxypyridine-3-carboxylic acid.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde is first converted to 3,4-dimethoxyphenylmethylamine through reductive amination.
Amide Bond Formation: The intermediate 3,4-dimethoxyphenylmethylamine is then reacted with 6-hydroxypyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 6-oxo-pyridine-3-carboxamide.
Reduction: Formation of N-[(3,4-dimethoxyphenyl)methyl]-6-aminopyridine.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide exhibit notable anticancer properties. For instance, derivatives of pyridine carboxamides have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the carboxamide group can enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Pyridine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and providing protection against oxidative stress. Research indicates that this compound could serve as a lead compound for developing neuroprotective drugs .
Pharmacological Applications
2.1 G Protein-Coupled Receptor Modulation
G protein-coupled receptors (GPCRs) are critical targets in drug discovery. Compounds like this compound have been explored as allosteric modulators of GPCRs, potentially leading to novel treatments for various central nervous system disorders . The ability of this compound to interact with GPCRs may provide insights into developing more selective therapies with fewer side effects.
2.2 Antimicrobial Properties
The antimicrobial potential of pyridine-based compounds has been documented extensively. This compound may exhibit activity against a range of pathogens, making it a candidate for further investigation in the field of infectious diseases . The structure suggests that it could disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Synthesis and Modification
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. General synthetic approaches include:
- Formation of the pyridine ring : Utilizing starting materials such as 2-pyridone derivatives.
- Introduction of the carboxamide group : Employing acylation techniques to attach the carboxamide functionality.
- Functionalization of the phenyl group : Modifying the methoxy groups through methylation or other electrophilic substitutions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated enhanced cytotoxicity in breast cancer cell lines with modified pyridine derivatives. |
| Johnson et al., 2021 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures using similar pyridine compounds. |
| Lee et al., 2022 | GPCR Modulation | Identified allosteric modulation capabilities affecting dopamine receptors with potential implications for treating schizophrenia. |
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key analogues include:
Key Observations :
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : This benzamide derivative, synthesized via benzoyl chloride and phenethylamine coupling, exhibits a simpler structure but lacks the pyridine-hydroxyl moiety. Its 80% yield and melting point (90°C) highlight efficient synthetic accessibility compared to the target compound, where the pyridine hydroxyl group may complicate purification .
- Azanium Chloride Intermediate : The presence of a quaternary ammonium group in this analogue enhances water solubility, a feature absent in the target compound. Such structural modifications are critical for bioavailability in alkaloid-derived therapeutics .
- Furopyridine Carboxamides : These derivatives demonstrate the importance of heterocyclic fusion (e.g., furopyridine vs. pyridine) in enhancing binding affinity to targets like kinases, suggesting that the 6-hydroxypyridine core in the target compound may offer unique electronic properties for receptor interactions .
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and a carboxamide group, along with a dimethoxyphenyl group attached to the nitrogen atom. This structural configuration is believed to contribute to its unique biological properties.
Research indicates that this compound interacts with various biomolecules, including enzymes and proteins. These interactions can influence biochemical reactions and cellular functions:
- Enzyme Interaction : It has been shown to inhibit or activate specific enzymes, impacting metabolic pathways.
- Protein Binding : The compound may bind to proteins involved in cell signaling, affecting gene expression and cellular metabolism.
Cellular Effects
Studies have demonstrated that this compound can modulate several cellular processes:
- Cell Signaling Pathways : It influences pathways crucial for cell proliferation and apoptosis.
- Gene Expression : The compound has been observed to alter gene expression profiles in various cell types.
- Metabolic Activity : It affects cellular metabolism, potentially enhancing or inhibiting metabolic processes depending on the context.
The molecular mechanism through which this compound exerts its effects is still under investigation. However, several hypotheses have been proposed:
- Binding Interactions : The compound likely binds to specific receptors or enzymes, leading to downstream effects on cellular signaling.
- Inhibition of Pathways : It may inhibit pathways associated with disease processes, such as inflammation or cancer progression.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have shown that it exhibits antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against Candida albicans and Staphylococcus aureus, with IC50 values indicating potent activity at low concentrations .
- Anticancer Potential : Preliminary research suggests that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Further investigation into its mechanism could reveal its potential as an anticancer agent.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective effects, possibly through modulation of oxidative stress pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(2,4-Dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide | Dimethoxy substitution at different positions | Similar enzyme interaction but varied potency |
| N-(4-Fluorophenyl)-6-hydroxypyridine-3-carboxamide | Fluorine substitution | Enhanced lipophilicity and stability; potential for different biological interactions |
| N-(4-Chlorophenyl)-6-hydroxypyridine-3-carboxamide | Chlorine substitution | Similar activity profile but less potent than the dimethoxy variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
